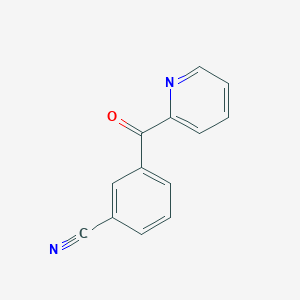

2-(3-Cyanobenzoyl)pyridine

Description

2-(3-Cyanobenzoyl)pyridine is an organic compound with the molecular formula C13H8N2O. It is a yellow solid with a molecular weight of 208.22 g/mol . This compound is of interest due to its unique structure, which combines a pyridine ring with a cyanobenzoyl group, making it a valuable intermediate in organic synthesis and various chemical reactions.

Properties

IUPAC Name |

3-(pyridine-2-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c14-9-10-4-3-5-11(8-10)13(16)12-6-1-2-7-15-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRQAJFQCTZUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642000 | |

| Record name | 3-(Pyridine-2-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-84-5 | |

| Record name | 3-(Pyridine-2-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3-Cyanobenzoyl)pyridine can be synthesized through several methods. One common approach involves the reaction of benzonitrile with 3-(2-pyridinylmethyl)- . Another method includes the base-promoted one-pot synthesis of pyridine derivatives via aromatic alkyne annulation using benzamides as the nitrogen source . This method involves the use of cesium carbonate (Cs2CO3) in sulfolane as a solvent.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Cyanobenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can convert the cyanobenzoyl group into other functional groups.

Substitution: The compound can participate in substitution reactions where the cyanobenzoyl group is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

2-(3-Cyanobenzoyl)pyridine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and interactions due to its ability to form various derivatives.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Cyanobenzoyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA/RNA, leading to its antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

- 2-Cyanopyridine

- 3-Cyanopyridine

- 4-Cyanopyridine

Comparison: 2-(3-Cyanobenzoyl)pyridine is unique due to the presence of both a cyanobenzoyl group and a pyridine ring. This combination imparts distinct chemical properties and reactivity compared to other cyanopyridine derivatives. For example, the position of the cyanobenzoyl group can influence the compound’s reactivity and interaction with other molecules, making it a valuable intermediate in specific synthetic pathways .

Biological Activity

2-(3-Cyanobenzoyl)pyridine is an organic compound characterized by a pyridine ring substituted with a benzoyl group containing a cyano group. This compound belongs to the class of pyrimidines, which are known for their diverse biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. This article aims to explore the biological activity of this compound through various studies and findings.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects. Notably, pyrimidine derivatives have been linked to:

- Antioxidant Activity : Many pyrimidines demonstrate the ability to scavenge free radicals.

- Antibacterial Effects : Compounds in this class can inhibit bacterial growth.

- Antiviral Activity : Some derivatives show efficacy against viral infections.

- Anti-inflammatory Properties : A significant number exhibit potent anti-inflammatory effects in various models.

In Vitro Studies

- COX-2 Inhibition : In vitro assays have shown that certain pyridine derivatives can effectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The inhibition of COX-2 is crucial for developing anti-inflammatory drugs .

- Antimicrobial Activity : Studies have indicated that this compound and its analogs possess antimicrobial properties against various bacterial strains, demonstrating potential as therapeutic agents against infections.

Case Studies

A study conducted on related pyrimidine compounds revealed that they significantly reduced inflammation in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines and modulation of immune responses. This suggests that this compound may similarly impact inflammatory pathways .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, particularly enzymes involved in inflammatory and metabolic pathways. The presence of the cyano group enhances its reactivity and binding affinity towards these targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Pyridine derivative | Anti-inflammatory, Antimicrobial |

| Methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylate | Indolizine derivative | Anti-inflammatory |

| Pyrimidine analogs | Pyrimidine derivatives | Antioxidant, Antiviral |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.